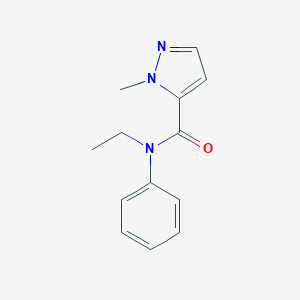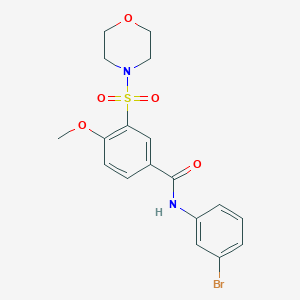
4-Chloro-5-nitro-2-methyl-6-(2-methyl-1-piperidinyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-5-nitro-2-methyl-6-(2-methyl-1-piperidinyl)pyrimidine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a pyrimidine derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
Mecanismo De Acción
The mechanism of action of 4-Chloro-5-nitro-2-methyl-6-(2-methyl-1-piperidinyl)pyrimidine is not fully understood. However, studies have suggested that this compound may act by inhibiting certain enzymes and signaling pathways involved in inflammation and tumor growth. It may also modulate neurotransmitter systems in the brain, thereby potentially improving cognitive function.
Biochemical and Physiological Effects:
Studies have shown that 4-Chloro-5-nitro-2-methyl-6-(2-methyl-1-piperidinyl)pyrimidine exhibits potent anti-inflammatory, antitumor, and antiviral activity. It has also been found to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. Additionally, this compound has been shown to have low toxicity and good bioavailability, making it a promising candidate for further development as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-Chloro-5-nitro-2-methyl-6-(2-methyl-1-piperidinyl)pyrimidine is its potent activity against a wide range of targets, including inflammation, tumors, and viruses. Additionally, this compound has been shown to have low toxicity and good bioavailability, making it a promising candidate for further development as a therapeutic agent. However, one limitation of this compound is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
Direcciones Futuras
There are several future directions for the study of 4-Chloro-5-nitro-2-methyl-6-(2-methyl-1-piperidinyl)pyrimidine. One potential direction is the development of this compound as a therapeutic agent for the treatment of inflammation, tumors, and viral infections. Another potential direction is the study of this compound's mechanism of action, which may provide insights into the development of new therapeutic agents. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans.
Métodos De Síntesis
Several methods have been developed for the synthesis of 4-Chloro-5-nitro-2-methyl-6-(2-methyl-1-piperidinyl)pyrimidine. One of the most commonly used methods involves the reaction of 4-chloro-5-nitro-2-methylpyrimidine with 2-methylpiperidine in the presence of a catalyst such as palladium on carbon. This method yields the desired compound in high yield and purity.
Aplicaciones Científicas De Investigación
4-Chloro-5-nitro-2-methyl-6-(2-methyl-1-piperidinyl)pyrimidine has been studied extensively for its potential therapeutic applications. This compound has been found to exhibit anti-inflammatory, antitumor, and antiviral activity. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
Nombre del producto |
4-Chloro-5-nitro-2-methyl-6-(2-methyl-1-piperidinyl)pyrimidine |
|---|---|
Fórmula molecular |
C11H15ClN4O2 |
Peso molecular |
270.71 g/mol |
Nombre IUPAC |
4-chloro-2-methyl-6-(2-methylpiperidin-1-yl)-5-nitropyrimidine |
InChI |
InChI=1S/C11H15ClN4O2/c1-7-5-3-4-6-15(7)11-9(16(17)18)10(12)13-8(2)14-11/h7H,3-6H2,1-2H3 |
Clave InChI |
XWIFUKJBNJMQNM-UHFFFAOYSA-N |
SMILES |
CC1CCCCN1C2=C(C(=NC(=N2)C)Cl)[N+](=O)[O-] |
SMILES canónico |
CC1CCCCN1C2=C(C(=NC(=N2)C)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-cyano-N,N-diethyl-3-methyl-5-{[(2-phenylcyclopropyl)carbonyl]amino}thiophene-2-carboxamide](/img/structure/B259432.png)

![5-{[6-Tert-butyl-3-(methoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-5-oxopentanoic acid](/img/structure/B259438.png)


![spiro[3H-[1]benzothiolo[3,2-b]pyran-2,3'-cyclohexane]-1',4-dione](/img/structure/B259444.png)
![4-[(diethylamino)sulfonyl]-N-(2-phenylethyl)-2-thiophenecarboxamide](/img/structure/B259445.png)

![12H-Dibenzo[d,g][1,3]dioxocin-6-carboxylic acid](/img/structure/B259452.png)




![Pyridin-2-yl-[3-(thiophene-2-carbonyl)-1,2-oxazol-4-yl]methanone](/img/structure/B259483.png)